N-(4-{5-[(2-Methylphenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide
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Overview
Description
N-(4-{5-[(2-Methylphenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an oxadiazole ring, a phenyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{5-[(2-Methylphenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Methylphenyl Group: The methylphenyl group is introduced via a Friedel-Crafts alkylation reaction.
Coupling with the Phenyl Group: The phenyl group is coupled to the oxadiazole ring through a nucleophilic aromatic substitution reaction.
Introduction of the Methanesulfonamide Group: The final step involves the sulfonation of the phenyl group to introduce the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-{5-[(2-Methylphenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-{5-[(2-Methylphenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{5-[(2-Methylphenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methylphenyl)methanesulfonamide
- N-Phenylmethanesulfonamide
- N-(4-Methylphenyl)methanesulfonamide
Uniqueness
N-(4-{5-[(2-Methylphenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical properties and reactivity. This makes it distinct from other sulfonamides and enhances its potential for various applications in research and industry.
Properties
IUPAC Name |
N-[4-[5-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-12-5-3-4-6-14(12)11-16-18-17(19-23-16)13-7-9-15(10-8-13)20-24(2,21)22/h3-10,20H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSVCCKMBWQGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=NC(=NO2)C3=CC=C(C=C3)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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